OX1/OX2 Receptor Selectivity Advantage Over 4,4-Disubstituted Piperidine Series
The 5-azaspiro[2.4]heptane scaffold enables dual orexin 1 and orexin 2 receptor antagonism with high OX1 selectivity exceeding 100-fold, a profile not achievable with the predecessor 4,4-disubstituted piperidine series, which primarily delivered OX1-selective pharmacology [1]. Lead compound 15 from the 5-azaspiro[2.4]heptane series exhibited potent dual activity (OX1 and OX2) while retaining >100-fold selectivity for OX1 [1].
| Evidence Dimension | OX1/OX2 selectivity ratio |
|---|---|
| Target Compound Data | >100-fold selectivity for OX1 over OX2 (5-azaspiro[2.4]heptane series, compound 15) |
| Comparator Or Baseline | 4,4-disubstituted piperidine series: OX1-selective only (no dual OX1/OX2 activity reported) |
| Quantified Difference | Qualitative: gain of dual OX1/OX2 antagonism while preserving >100-fold OX1 selectivity |
| Conditions | In vitro recombinant human orexin receptor binding and functional assays (Stasi et al., 2013) |
Why This Matters
Researchers targeting the orexin system for sleep or addiction disorders gain access to a dual OX1/OX2 profile with preserved selectivity, a pharmacological space the piperidine series cannot reach.
- [1] Stasi, L. P. et al. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorg. Med. Chem. Lett. 2013, 23, 2653–2658. DOI: 10.1016/j.bmcl.2013.02.093. View Source
